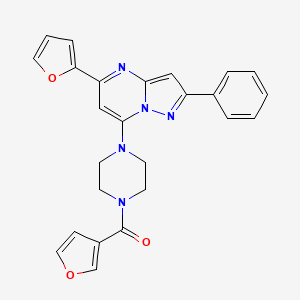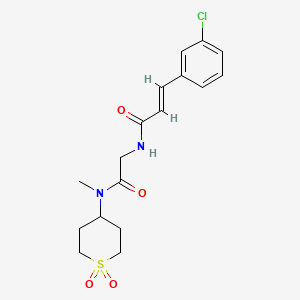
MMP145
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of MMP145 involves several steps, including the formation of a nitrogen-containing heterocyclic compound. The specific synthetic routes and reaction conditions are detailed in various patents and scientific literature . Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity while maintaining cost-effectiveness .
Analyse Chemischer Reaktionen
MMP145 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
MMP145 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MMP-12 and its effects on the extracellular matrix.
Biology: Investigated for its role in modulating inflammatory responses and tissue remodeling.
Medicine: Explored as a potential therapeutic agent for treating asthma and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting MMP-12 for various therapeutic applications
Wirkmechanismus
MMP145 exerts its effects by selectively inhibiting MMP-12. This inhibition prevents the degradation of extracellular matrix components, thereby reducing inflammation and tissue remodeling. The molecular targets and pathways involved include the binding of this compound to the active site of MMP-12, blocking its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
MMP145 is unique in its high selectivity and potency as an MMP-12 inhibitor. Similar compounds include other MMP inhibitors like:
- Medroxyprogesterone acetate-d3
- PF-02413873
- Gestonorone Capronate
- Mifepristone-13C,d3
- Chlormadinone acetate (Standard)
- 17α-Hydroxyprogesterone
- Progesterone (Standard)
- ZK112993
- Nestoron
- Medroxyprogesterone
- Norethindrone-d6
- Melengestrol acetate
- Drospirenone
- Norethindrone acetate-d8
- Ulipristal acetate-d6
- Norgestimate (Standard)
- Levonorgestrel-d8
- Altrenogest
- Levonorgestrel (Standard)
- Progesterone-d9
- Etonogestrel-d6
- Norgestrienone
- Desogestrel .
These compounds vary in their selectivity, potency, and therapeutic applications, but this compound stands out due to its oral efficacy and specific inhibition of MMP-12 .
Eigenschaften
CAS-Nummer |
1025717-75-2 |
|---|---|
Molekularformel |
C20H20N2O7S |
Molekulargewicht |
432.43 |
IUPAC-Name |
(2S)-3-methyl-2-[[8-(2-oxo-1,3-oxazolidin-3-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C20H20N2O7S/c1-11(2)18(19(23)24)21-30(26,27)13-4-5-14-15-9-12(22-7-8-28-20(22)25)3-6-16(15)29-17(14)10-13/h3-6,9-11,18,21H,7-8H2,1-2H3,(H,23,24)/t18-/m0/s1 |
InChI-Schlüssel |
FWPVXLYOKAOERT-SFHVURJKSA-N |
SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)N4CCOC4=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MMP-145; MMP 145; MMP145; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)
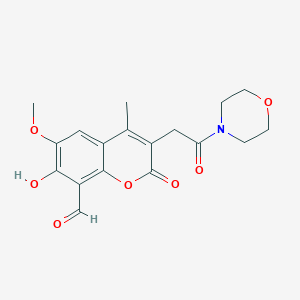
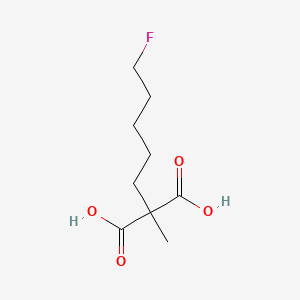
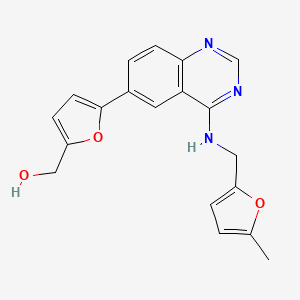

![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
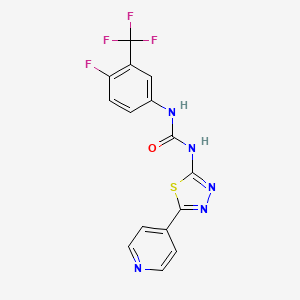
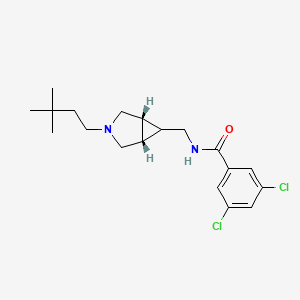
![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)
